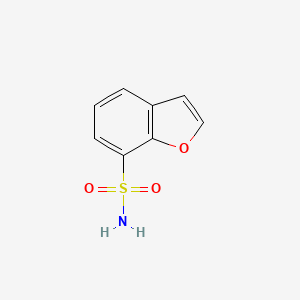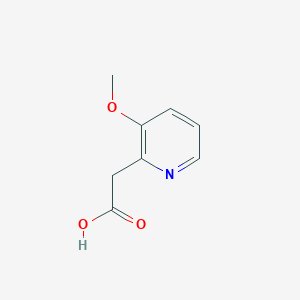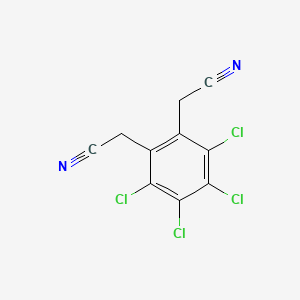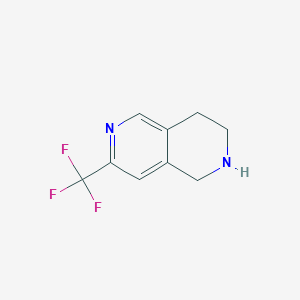
1-Benzofuran-7-sulfonamide
Vue d'ensemble
Description
“1-Benzofuran-7-sulfonamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It is found in many natural and synthetic compounds and has a wide range of biological and pharmacological applications . Benzofuran and its derivatives are considered suitable structures for drug invention and development .
Synthesis Analysis
A new series of 20 benzofuran-based sulphonamides was synthesized from salicylaldehyde and ortho-vanillin . The synthesized compounds were characterized using Fourier-transform infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1 H-NMR), and Mass spectroscopic studies .
Molecular Structure Analysis
Benzofuran’s chemical structure is composed of fused benzene and furan rings . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Chemical Reactions Analysis
Benzofuran is a heterocyclic compound that can be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .
Mécanisme D'action
Target of Action
1-Benzofuran-7-sulfonamide is a compound that belongs to the class of benzofuran derivatives . Benzofuran derivatives have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis Benzofuran derivatives have been reported to have antimicrobial properties , suggesting that their targets could be microbial cells.
Mode of Action
It is known that benzofuran derivatives exhibit their antimicrobial activity through various mechanisms . For instance, some benzofuran derivatives have been found to exhibit better antimicrobial activity when they contain halogens, nitro, and hydroxyl groups at certain positions . This suggests that the interaction of this compound with its targets could involve these functional groups, leading to changes that inhibit the growth or function of the microbial cells.
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide array of biological activities This suggests that they could affect multiple biochemical pathways, leading to various downstream effects
Pharmacokinetics
It has been reported that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that this compound could have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the action of this compound could result in similar molecular and cellular effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be significantly affected by various electron-donating or electron-withdrawing substituents . This suggests that the action, efficacy, and stability of this compound could be influenced by the presence of such substituents in its environment.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Benzofuran-7-sulfonamide in laboratory experiments has several advantages. It can be easily synthesized and is relatively inexpensive. It is also highly soluble in aqueous media and can be easily handled and stored. However, it has some limitations. It is unstable in acidic and alkaline conditions and can decompose at elevated temperatures. It is also toxic and should be handled with care.
Orientations Futures
1-Benzofuran-7-sulfonamide has potential for further development and application in various fields. It can be used as a starting material in the synthesis of novel drugs and agrochemicals. It can also be used in the synthesis of polymers and nanomaterials. It can be used as a ligand in various biological systems to modulate enzyme and receptor activity. In addition, it can be used in the development of new biochemical and physiological assays. Finally, it can be used to study the mechanisms of various metabolic pathways.
Applications De Recherche Scientifique
Potentiel thérapeutique anticancéreux
Les échafaudages de benzofurane, y compris le 1-benzofuran-7-sulfonamide, ont montré un potentiel significatif en thérapie anticancéreuse . Ils ont démontré une puissance inhibitrice extraordinaire contre un panel de lignées cellulaires cancéreuses humaines par rapport à un large éventail de médicaments anticancéreux de référence . Cela fait des benzofuranes des candidats prometteurs pour le développement en tant qu'agents anticancéreux .
Relation structure-activité dans l'activité anticancéreuse
La relation structure-activité des dérivés du benzofurane, y compris le this compound, a été étudiée de manière approfondie dans le contexte de l'activité anticancéreuse . L'évaluation de la structure chimique de ces composés guide les chimistes médicinaux dans la conception de nouveaux médicaments pour la thérapie du cancer .
Agents antimicrobiens
Les composés à base de benzofurane, tels que le this compound, ont également été explorés en tant qu'agents antimicrobiens . Les chercheurs s'efforcent de comprendre le schéma de substitution autour du noyau afin de développer des relations structure-activité (SAR) sur ces dérivés en tant qu'agents antimicrobiens .
Conception et synthèse de médicaments
Les caractéristiques physicochimiques uniques et les caractéristiques polyvalentes du benzofurane en font un composé essentiel dans la conception et la synthèse de nouveaux médicaments . Sa structure chimique, composée de cycles benzéniques et furanniques fusionnés, permet aux chimistes médicinaux de synthétiser de nouveaux dérivés qui peuvent être appliqués à une variété de troubles .
Dérivés de produits naturels
Le benzofurane est un composé hétérocyclique que l'on trouve naturellement dans les plantes . Cette occurrence naturelle du benzofurane fournit une base pour le développement de dérivés de produits naturels, qui peuvent avoir des activités biologiques diverses.
Applications In Vivo/In Vitro
Les dérivés du benzofurane, y compris le this compound, ont montré d'excellents résultats dans les applications in vivo/in vitro . Cela en fait des outils précieux dans la recherche préclinique et clinique.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Benzofuran-7-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, the sulfonamide group in the compound can interact with dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to its inhibition and subsequent antimicrobial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapy . The compound’s impact on gene expression can lead to altered cellular responses, including changes in the expression of genes involved in inflammation and immune response . Furthermore, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, the sulfonamide group in this compound can inhibit dihydropteroate synthase, thereby blocking folate synthesis in bacteria . Additionally, benzofuran derivatives can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses . These interactions can result in changes in gene expression, enzyme activity, and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit stable activity over extended periods, making them suitable for long-term therapeutic applications . The degradation of the compound can lead to the formation of metabolites with different biological activities, which can impact its overall efficacy and safety . Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity, although the specific effects may vary depending on the experimental conditions and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a threshold dose below which therapeutic effects are observed without significant toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and levels of specific metabolites . The sulfonamide group in the compound can also influence its metabolic stability and excretion, impacting its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can interact with this compound, affecting its distribution within tissues and organs . The compound’s localization and accumulation in specific cellular compartments can impact its activity and function, influencing its overall therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of this compound can determine its interaction with specific biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
1-benzofuran-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHJXCHSBFBUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395259.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)

